molecular formula C12H9FO2 B6370011 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1178514-00-5

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95%

Cat. No. B6370011
CAS RN: 1178514-00-5
M. Wt: 204.20 g/mol
InChI Key: TYWDYCWZVPKKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% (2-FHP) is a phenolic compound with a wide range of applications in scientific research. It is a fluorinated derivative of phenol, with a hydroxyl group in the para position of the benzene ring. Due to its unique structure and properties, 2-FHP is widely used in many areas of scientific research, including organic synthesis, biochemistry, and drug discovery. In

Scientific Research Applications

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used as a catalyst in the synthesis of various organic compounds. Furthermore, 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. In addition, 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% is used in the synthesis of polymers and other materials for use in a variety of applications.

Mechanism of Action

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% is a phenolic compound, and its mechanism of action is believed to be similar to that of other phenolic compounds. It is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has a protective effect against oxidative damage and can reduce the production of reactive oxygen species. In addition, 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of organic compounds. Furthermore, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% is not soluble in water and is not stable in acidic conditions, making it unsuitable for certain types of experiments.

Future Directions

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research and has the potential to be used in a variety of new and exciting ways. Some potential future directions for the use of 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% include the development of new synthetic methods, the synthesis of new pharmaceuticals and agrochemicals, the development of new materials and polymers, and the development of new treatments for cancer and other diseases. In addition, 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has the potential to be used in the development of new sensors and diagnostic tools.

Synthesis Methods

2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized by various methods. One of the most common methods is a two-step reaction of 4-fluoro-2-hydroxybenzaldehyde with a suitable base such as sodium hydroxide or potassium hydroxide. In the first step, the aldehyde is converted to an alkaline salt of the corresponding phenol. In the second step, the alkaline salt is heated to form the desired product. Other methods for the synthesis of 2-(4-Fluoro-2-hydroxyphenyl)phenol, 95% include the reaction of 4-fluoro-2-hydroxybenzaldehyde with hydrogen peroxide in the presence of a suitable base, and the reaction of 4-fluoro-2-hydroxybenzaldehyde with hydrochloric acid in the presence of a suitable base.

properties

IUPAC Name

5-fluoro-2-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWDYCWZVPKKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683459
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178514-00-5
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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